5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique structural properties. This compound features a combination of aromatic rings, a furan ring, and a pyrimidinedione core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 5-(4-bromophenyl)-2-furaldehyde with 1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(2-Bromo-4-methylphenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H17BrN2O3S |
---|---|
Molecular Weight |
529.4g/mol |
IUPAC Name |
5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H17BrN2O3S/c28-19-13-11-18(12-14-19)24-16-15-22(33-24)17-23-25(31)29(20-7-3-1-4-8-20)27(34)30(26(23)32)21-9-5-2-6-10-21/h1-17H |
InChI Key |
CDZYVTLCPIBVDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N(C2=S)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N(C2=S)C5=CC=CC=C5 |
Origin of Product |
United States |
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